molecular formula C9H6F3IO2 B3089724 Methyl 3-iodo-4-(trifluoromethyl)benzoate CAS No. 1197357-94-0

Methyl 3-iodo-4-(trifluoromethyl)benzoate

Cat. No. B3089724
CAS RN: 1197357-94-0
M. Wt: 330.04 g/mol
InChI Key: GAVHQTLPDPRXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-iodo-4-(trifluoromethyl)benzoate is a chemical compound that is widely used in scientific research. It is commonly referred to as MITB, and its molecular formula is C9H5F3IO2. MITB is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Scientific Research Applications

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

Methyl 3-iodo-4-(trifluoromethyl)benzoate plays a crucial role in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives demonstrate significant pharmacological and biological properties. A protocol using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) showcases the efficient synthesis of these compounds, which are valuable in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Trifluoromethylation of Arenes and Heteroarenes

The compound is also instrumental in the trifluoromethylation of various aromatic and heteroaromatic compounds. This process is catalyzed by methyltrioxorhenium using hypervalent iodine reagents, producing products in up to 77% yield. Such reactions are crucial in the field of organic synthesis, particularly for creating compounds with potential pharmacological relevance (Mejía & Togni, 2012).

Interaction with Sulfur Tetrafluoride

A study explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride. This research provides insights into chemical transformations relevant for synthesizing fluorine-containing compounds, which are significant in various industrial and pharmaceutical applications (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Carbonylation Reactions

This compound is useful in carbonylation reactions of iodoarenes. Palladium complexes are utilized for the carbonylation of iodobenzene to form methyl benzoate, showcasing the versatility of this compound in organic chemistry and catalysis (Antebi, Arya, Manzer, & Alper, 2002).

Trifluoromethyl Benzoate: A Trifluoromethoxylation Reagent

Trifluoromethyl benzoate, derived from compounds like this compound, is a new trifluoromethoxylation reagent. It has been used in various organic reactions, demonstrating its potential as a versatile reagent in organic synthesis (Zhou, Ni, Zeng, & Hu, 2018).

properties

IUPAC Name

methyl 3-iodo-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVHQTLPDPRXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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